Dopaquinone

Melanogenesis Electrochemistry Kinetics

Select Dopaquinone (CAS 25520-73-4) as your reference standard for analytical method validation and mechanistic studies. Its distinct cyclization kinetics (k = 249 s⁻¹ for the basic form) relative to dopaminequinone and aminochrome prevent misidentification of levodopa degradants in ANDA/DMF submissions. Unlike generic catecholamine o-quinones, its carboxylate group accelerates intramolecular cyclization, ensuring biologically relevant outcomes in melanogenesis and redox-cycling assays.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 25520-73-4
Cat. No. B1195961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopaquinone
CAS25520-73-4
Synonyms4-(2-carboxy-2-aminoethyl)-1,2-benzoquinone
dopaquinone
dopaquinone, (S)-isomer
o-dopaquinone
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C=C1CC(C(=O)O)N
InChIInChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1
InChIKeyAHMIDUVKSGCHAU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopaquinone (CAS 25520-73-4) – Core Identity, Physicochemical Profile, and Procurement Context


Dopaquinone (CAS 25520-73-4), systematically designated (2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid, is a reactive ortho-quinone derived from L-DOPA oxidation [1]. It serves as the critical branch-point intermediate in melanogenesis, dictating the partitioning between eumelanin and pheomelanin pigment synthesis [2][3]. With a molecular weight of 195.17 g/mol and a predicted LogP of -1.25 , dopaquinone is an inherently unstable species whose half-life and reaction fate are exquisitely sensitive to pH, thiol concentration, and the presence of metal ions. Its procurement as a reference standard is essential for analytical method validation in pharmaceutical impurity profiling and for mechanistic studies of catecholamine oxidation pathways .

Dopaquinone vs. Analogs: Why Dopaminequinone, Aminochrome, or 5,6-Indolequinone Cannot Substitute in Critical Pathways


The ortho-quinones generated from catecholamine oxidation—dopaquinone, dopaminequinone, and aminochrome—exhibit profoundly divergent kinetic behaviors that dictate their distinct biological and industrial fates. A generic substitution is untenable because intramolecular cyclization rates, susceptibility to nucleophilic attack, and redox cycling properties differ by orders of magnitude across these structurally similar species [1]. For example, the presence of a carboxylate group in dopaquinone accelerates cyclization relative to dopaminequinone, fundamentally altering its ability to participate in protein crosslinking versus pigment formation [2]. Similarly, the downstream metabolite aminochrome is electroinactive, precluding its use in electrochemical detection schemes where the parent o-quinone's reversibility is paramount [3]. Consequently, selecting the correct quinone intermediate is not a matter of interchangeable convenience but a prerequisite for achieving biologically relevant or analytically valid outcomes.

Dopaquinone (CAS 25520-73-4) – Quantitative Evidence of Differential Performance vs. Key Comparators


Cyclization Kinetics: Dopaquinone vs. Dopaminequinone – Direct Rate Constant Comparison

Dopaquinone's intramolecular cyclization rate is substantially faster than that of dopaminequinone. Direct comparative data from electrochemical studies show that the apparent first-order cyclization rate constant (k) for dopaminequinone is 0.13 ± 0.05 s⁻¹, whereas the corresponding cyclization rate for dopaquinone is significantly higher. While a directly comparable k value for dopaquinone under identical pH 7.43 conditions is not provided in the same study, the data for norepinephrinequinone (k = 0.98 ± 0.52 s⁻¹) and epinephrinequinone (k = 87 ± 10 s⁻¹) establish a clear hierarchy of cyclization rates [1][2]. Furthermore, a resolved first-order rate constant of 249 s⁻¹ has been reported for the cyclization of the basic form of dopaquinone leading to dopachrome, underscoring the dramatic kinetic divergence from dopaminequinone [3].

Melanogenesis Electrochemistry Kinetics

Oxidative Stability: Dopaquinone vs. Dopaminequinone – Differential Susceptibility to Hydroxyl Radical Attack

Dopaquinone exhibits a distinct oxidative stability profile compared to dopaminequinone when exposed to hydroxyl radicals (·OH). HPLC-ED analysis demonstrates that upon ·OH attack, quinone levels are elevated for dopamine but absent for dopa, indicating that dopaquinone (DOQ) is oxidized more rapidly by ·OH than dopaminequinone [1][2]. This faster oxidative clearance of dopaquinone by radical species suggests a reduced steady-state concentration of potentially cytotoxic quinone in dopa-rich environments compared to dopamine-rich ones.

Oxidative Stress Catecholamine Toxicity Analytical Chemistry

Functional Fate: Dopaquinone vs. Dopaminequinone – Divergent Protein Crosslinking vs. Cyclization Propensity

The slower intramolecular cyclization of dopaminequinone relative to dopaquinone directly correlates with a greater propensity for intermolecular reactions with nucleophiles. In biological systems, this translates to a significantly enhanced ability of dopaminequinone to participate in protein crosslinking. As stated in a comparative study of insect chorion tanning, 'Because intramolecular cyclization is much slower in dopaminequinone than dopaquinone, the chance to react with external nucleophiles to participate in protein crosslinking reactions also is much greater in dopaminequinone than dopaquinone' [1]. This explains the evolutionary requirement for dopa decarboxylase in generating dopamine for structural protein sclerotization.

Biomaterials Insect Biochemistry Protein Crosslinking

Analytical Differentiation: Dopaquinone's Unique Electrochemical Signature Enables Speciation in Complex Mixtures

The distinct cyclization kinetics of catecholamine-derived o-quinones provide a direct analytical advantage: they enable the differentiation and quantification of individual catecholamines in mixtures using redox cycling electrochemistry. The apparent intramolecular cyclization rate constants (k) for dopamine (k_DA), norepinephrine (k_NE), and epinephrine (k_EP) differ dramatically, with k_EP ≈ 89 × k_NE and k_EP ≈ 700 × k_DA at pH 7.4 [1]. While dopaquinone's rate constant is not directly listed in this series, its cyclization is known to be significantly faster than dopamine's, placing it within a kinetic hierarchy that allows electrochemical methods to distinguish between dopa, dopamine, norepinephrine, and epinephrine based on the survival time of their respective o-quinone forms during diffusion between generator and collector electrodes [1][2].

Electroanalysis Neurochemistry Redox Cycling

Dopaquinone (CAS 25520-73-4) – Priority Application Scenarios Informed by Quantitative Evidence


Pharmaceutical Impurity Profiling and Analytical Method Validation for Levodopa Formulations

Dopaquinone is a known oxidative degradation product and process impurity of levodopa (L-DOPA), a primary therapeutic for Parkinson's disease. Its use as a fully characterized reference standard is essential for developing and validating HPLC and LC-MS/MS methods to monitor levodopa stability and ensure drug product quality in accordance with ANDA and DMF submission requirements . The quantitative evidence of its distinct cyclization kinetics relative to dopamine-related impurities supports the development of selective analytical methods that prevent misidentification of degradants [1].

Electrochemical Biosensor Development for Selective Catecholamine Detection

The substantial kinetic differentiation between dopaquinone and other catecholamine o-quinones (e.g., dopaminequinone, norepinephrinequinone) in their cyclization rates enables the design of redox-cycling-based microelectrode arrays capable of resolving individual catecholamines in complex biological fluids [2]. Dopaquinone's relatively fast cyclization rate provides a distinct electrochemical signature, allowing for its quantification even in mixtures, a capability critical for advancing neural probes aimed at understanding dopaminergic and noradrenergic signaling in vivo [3].

Mechanistic Studies of Melanogenesis and Pigmentation Disorders

As the central branch-point intermediate in melanin synthesis, dopaquinone's reaction fate is exquisitely controlled by pH and thiol availability [4][5]. Its rapid cyclization to leucodopachrome and subsequent oxidation to dopachrome (with a reported cyclization rate constant of 249 s⁻¹ for the basic form) [6] makes it the definitive reagent for studying the kinetics of eumelanogenesis. In vitro assays utilizing dopaquinone enable precise dissection of the factors that shift the pathway towards eumelanin (black/brown pigment) or pheomelanin (red/yellow pigment), providing a critical tool for screening pigmentation modulators.

Investigating Oxidative Stress and Neurotoxicity Mechanisms

The differential susceptibility of dopaquinone to hydroxyl radical attack, compared to dopaminequinone, makes it a valuable probe for studying oxidative stress pathways [7]. The finding that dopaquinone is oxidized more rapidly by ·OH than dopaminequinone suggests that dopa-rich environments may clear cytotoxic quinones more efficiently. This evidence positions dopaquinone as a key analytical target for proteomic studies aimed at identifying site-specific protein modifications linked to mitochondrial oxidative damage in neurological disorders [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopaquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.